molecular formula C14H27ClN2O2 B2517163 Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride CAS No. 2361731-79-3

Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride

Cat. No. B2517163
M. Wt: 290.83
InChI Key: BXHMJXPCVLYLFB-UHFFFAOYSA-N
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Description

The compound "Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl carbamate compounds, which are relevant to the analysis of the compound due to the similarity in chemical structure and potential reactivity. These compounds are intermediates in the synthesis of amines and have applications in asymmetric synthesis, biological activity, and the synthesis of biologically active compounds 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of highly enantioenriched amines . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, as demonstrated by the X-ray single crystal diffraction of 2-isobutylphenyl [(N,N'-dibenzoyl-N'-tert-butylhydrazino)thio]methylcarbamate, which revealed the presence of N-S-N bonding . This indicates that the molecular structure of such compounds can include various bonding arrangements, which may influence their reactivity and physical properties.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo a variety of chemical reactions. For example, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of different electrophiles leads to functionalized carbamates . These reactions demonstrate the reactivity of tert-butyl carbamate derivatives and their utility as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the tert-butyl group typically provides steric bulk, which can affect the solubility and stability of the compound. The presence of the carbamate functional group also imparts certain chemical properties, such as the ability to form hydrogen bonds, which can affect the compound's boiling point, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is recognized for its utility in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in generating nucleoside analogues with potential therapeutic applications (Ober et al., 2004). Moreover, it serves as a key intermediate in the synthesis of cyclic amino acid esters, demonstrating versatility in the construction of complex molecular architectures (Moriguchi et al., 2014).

Applications in Medicinal Chemistry

The compound's derivatives have been used to develop spirocyclopropanated analogues of insecticides, showcasing the compound's role in creating bioactive molecules with improved efficacy and selectivity (Brackmann et al., 2005). Additionally, its use in the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine illustrates its application in the synthesis of complex natural products and potential therapeutic agents (Brock et al., 2012).

Material Science and Sensor Applications

In the field of material science, the compound has been explored for constructing strong blue emissive nanofibers, which are applicable in the detection of volatile acid vapors. This application demonstrates the compound's potential in developing sensory materials for environmental and safety monitoring (Sun et al., 2015).

Safety And Hazards

Future Directions

The future directions for the use and study of this compound are not readily available in the searched resources. Further research and investigation would be required to determine potential applications and areas of study for this compound.


properties

IUPAC Name

tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-14(15)8-10-4-6-11(14)7-5-10;/h10-11H,4-9,15H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHMJXPCVLYLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2CCC1CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145867581

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